N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-6-7-15(11-14(13)2)20(24)21-16-8-9-17(18(12-16)25-3)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQJJDBFZGWNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide is unique due to its specific structural features, such as the combination of a methoxy group, a pyrrolidinone ring, and a dimethylbenzamide moiety
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves coupling 3,4-dimethylbenzoyl chloride with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., triethylamine in dichloromethane). Catalysts like HATU improve amide bond efficiency, while controlled temperatures (0–5°C) mitigate exothermic side reactions. Purification via silica gel chromatography yields >75% purity, validated by HPLC (>95%). Multi-step protocols from analogous benzamides suggest iterative optimization of solvent polarity and stoichiometry .
Q. How is the structural integrity and purity of this compound confirmed in academic research?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton/carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (±2 ppm). Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives, with R-factor <0.05 for high-confidence structures .
Q. What in vitro models are appropriate for preliminary biological activity screening?
- Answer : Standard models include:
- Kinase inhibition assays (EGFR/PI3Kα at 1–100 µM, IC₅₀ determination via ADP-Glo™).
- Cytotoxicity testing (MTT assays in HepG2 or MCF-7 cells, 48-hour exposure).
- Anti-inflammatory screening (LPS-induced TNF-α suppression in RAW 264.7 macrophages). Dose-response curves (0.1–100 µM) establish potency thresholds for further studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental IC₅₀ values in target validation?
- Answer : Discrepancies often arise from unmodeled protein flexibility or solvation effects. Mitigation strategies include:
- Molecular dynamics simulations (100 ns trajectories, RMSD <2 Å for binding pose stability).
- Isothermal titration calorimetry to measure actual binding thermodynamics (ΔG ± 1 kcal/mol).
- Co-crystallization studies to identify missing interactions (e.g., water-mediated hydrogen bonds). Case studies show improved correlation when docking scores are recalibrated with experimental ΔG values .
Q. What methodologies enable systematic structure-activity relationship (SAR) analysis of the pyrrolidinone and methoxy substituents?
- Answer : SAR workflows involve:
- Parallel synthesis of 10–15 analogs with positional substitutions (e.g., pyrrolidinone → piperidinone).
- Free-Wilson analysis to quantify substituent contributions (e.g., 2-oxopyrrolidin-1-yl improves solubility by reducing LogP 0.8 units).
- Comparative Molecular Field Analysis (CoMFA) using IC₅₀ data from ≥20 derivatives. Key findings show methoxy groups enhance metabolic stability without compromising target affinity .
Q. What experimental approaches address poor aqueous solubility during pharmacokinetic profiling?
- Answer : Strategies include:
- Amorphous solid dispersions with HPMCAS (1:2 drug:polymer ratio, solubility increase from <5 µg/mL to >200 µg/mL).
- Prodrug synthesis (e.g., phosphate esterification of phenolic groups).
- Nanoformulation using PEG-PLGA nanoparticles (50–100 nm diameter via DLS). Rat studies show 3-fold AUC improvement with HPMCAS formulations .
Q. How should researchers investigate conflicting cytotoxicity data across similar cell lines?
- Answer : Conduct:
- Transcriptomic profiling (RNA-seq) to identify differential target expression (e.g., EGFR wild-type vs. mutant).
- CRISPR knockout of suspected off-target receptors (e.g., HER2 in breast cancer models).
- Metabolic flux analysis comparing glycolysis vs. oxidative phosphorylation. For example, HCC827 (EGFR-mutant) may show 10-fold lower IC₅₀ than A549 (EGFR-wild type) .
Q. What strategies optimize the compound's blood-brain barrier (BBB) permeability for CNS targets?
- Answer : Modifications include:
- Fluorine substitution to reduce P-gp efflux (ClogP <3, polar surface area <90 Ų).
- Zwitterionic derivatives (e.g., carboxylic acid addition at position 4).
- In situ rat perfusion studies (brain/plasma ratio >0.3). PAMPA-BBB predicts CNS+ classification when Pe >4.0×10⁻⁶ cm/s .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
